(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
(1Z)-1-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyridin-3-one core, followed by the introduction of the hydroxy, nitro, and sulfanyl groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy and sulfanyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furo[3,4-c]pyridin-3-one derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(1Z)-1-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-1-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(1Z)-1-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This distinguishes it from simpler compounds like dichloroaniline and heparinoid, which have more straightforward structures and limited functional diversity.
Properties
Molecular Formula |
C15H10N2O5S |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(1Z)-1-[(2-hydroxy-5-nitrophenyl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C15H10N2O5S/c1-7-4-10-12(22-15(19)13(10)14(23)16-7)6-8-5-9(17(20)21)2-3-11(8)18/h2-6,18H,1H3,(H,16,23)/b12-6- |
InChI Key |
LMHXNGPYNUKTPV-SDQBBNPISA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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